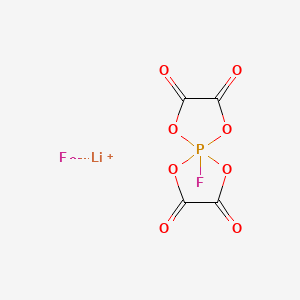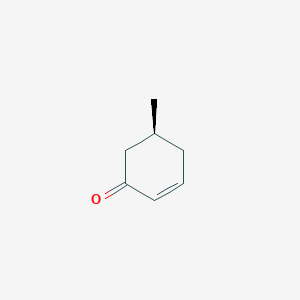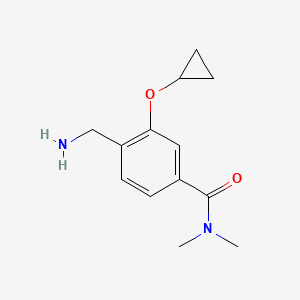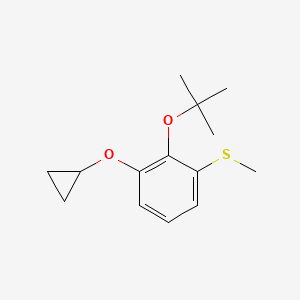![molecular formula C26H22N2O B14808092 N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14808092.png)
N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and N-phenyl-1,4-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine involves its ability to form stable complexes with metal ions. These metal complexes can exhibit unique properties, such as catalytic activity or biological activity. The compound can interact with molecular targets through coordination bonds, hydrogen bonds, and π-π interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzyloxybenzylidene)-N’-(2-nitrophenyl)hydrazine
- N-(3-nitrobenzylidene)-N’-(2,4,6-trichlorophenyl)hydrazine
- N-(4-nitrophenyl)-N’-(2-trifluoromethylbenzylidene)hydrazine
Uniqueness
N-[2-(benzyloxy)benzylidene]-N’-phenyl-1,4-benzenediamine is unique due to its specific structural features, such as the presence of both benzyloxy and phenyl groups, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H22N2O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-phenyl-4-[(2-phenylmethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C26H22N2O/c1-3-9-21(10-4-1)20-29-26-14-8-7-11-22(26)19-27-23-15-17-25(18-16-23)28-24-12-5-2-6-13-24/h1-19,28H,20H2 |
InChI Key |
BENJHAJBGPWXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


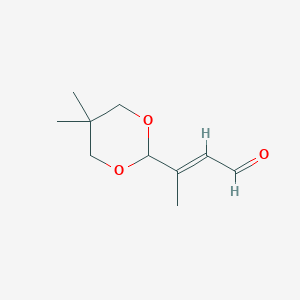
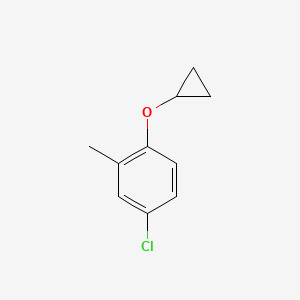
![N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-chlorobenzamide](/img/structure/B14808020.png)
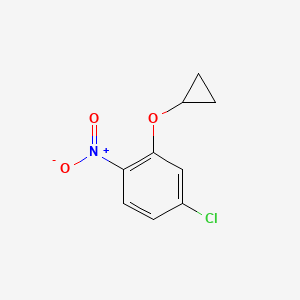
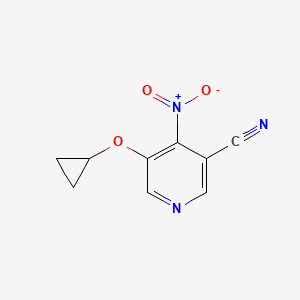
![3-bromo-4-tert-butyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B14808041.png)


